Lipophilicity (XLogP3) Reduction vs. 4-Substituted and Benzothiophene Analogs
The target compound exhibits an XLogP3 of 1.1, representing a 2.0 log unit reduction versus the 4-(4-methylphenyl) analog (XLogP3 = 3.1) and a 1.7 log unit reduction versus the benzothiophene analog (XLogP3 = 2.8) [1][2][3]. Lower lipophilicity is correlated with improved aqueous solubility and reduced non-specific protein binding, critical for assay performance in biochemical and cellular screening [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-(4-Methylphenyl) analog: XLogP3 = 3.1; Benzothiophene analog: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -2.0 vs. 4-methylphenyl analog; ΔXLogP3 = -1.7 vs. benzothiophene analog |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.09.15 |
Why This Matters
Enables reliable dissolution at lower DMSO concentrations in assay buffers and reduces false-positive rates from aggregate-based promiscuity.
- [1] PubChem Compound Summary for CID 16813267, XLogP3-AA = 1.1. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 16813319, XLogP3-AA = 3.1. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 16811857, XLogP3-AA = 2.8. National Center for Biotechnology Information (2025). View Source
